(3-Cyclopropylphenyl)methanamine
Overview
Description
(3-Cyclopropylphenyl)methanamine is an organic compound with the molecular formula C10H13N It is characterized by a cyclopropyl group attached to a phenyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropylphenyl)methanamine typically involves the following steps:
Cyclopropylation of Benzene: The initial step involves the cyclopropylation of benzene to form cyclopropylbenzene.
Nitration: Cyclopropylbenzene is then nitrated to produce 3-cyclopropyl nitrobenzene.
Reduction: The nitro group in 3-cyclopropyl nitrobenzene is reduced to an amine group, resulting in this compound.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (3-Cyclopropylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: Further reduction can lead to the formation of secondary and tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Produces oxides and hydroxylamines.
Reduction: Leads to secondary and tertiary amines.
Substitution: Results in substituted amines and amides.
Scientific Research Applications
(3-Cyclopropylphenyl)methanamine finds applications in various scientific fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Cyclopropylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity. Additionally, the cyclopropyl group may contribute to the compound’s stability and reactivity, enhancing its overall efficacy in biological systems.
Comparison with Similar Compounds
(3-Phenylpropyl)amine: Similar structure but lacks the cyclopropyl group.
(3-Cyclopropylphenyl)ethanamine: Similar structure with an ethyl group instead of a methanamine group.
Uniqueness: (3-Cyclopropylphenyl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3-cyclopropylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKROKOWBIBXNKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC(=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694688 | |
Record name | 1-(3-Cyclopropylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852877-59-9 | |
Record name | 1-(3-Cyclopropylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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